molecular formula C21H24ClNO4S B11600612 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

Cat. No.: B11600612
M. Wt: 421.9 g/mol
InChI Key: MLXFMWDCZAYQSU-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound that features a benzamide core substituted with a 3-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The starting material, 3-propoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The acid chloride is then reacted with 3-chlorobenzylamine in the presence of a base such as triethylamine to form N-(3-chlorobenzyl)-3-propoxybenzamide.

    Introduction of the Tetrahydrothiophene Group: The final step involves the reaction of the intermediate with 3-mercapto-1,1-dioxide tetrahydrothiophene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

Potential medicinal applications include

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide

InChI

InChI=1S/C21H24ClNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3

InChI Key

MLXFMWDCZAYQSU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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